molecular formula C13H23N B13255325 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine

Cat. No.: B13255325
M. Wt: 193.33 g/mol
InChI Key: XEXZMUJVVSVDDZ-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine is a bicyclic amine featuring a norbornene-derived core (bicyclo[2.2.1]hept-5-en-2-ylmethyl) attached to a branched alkyl substituent (3-methylbutan-2-yl). The bicyclic framework imparts rigidity and stereochemical complexity, while the alkyl chain enhances lipophilicity.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methylbutan-2-amine

InChI

InChI=1S/C13H23N/c1-9(2)10(3)14-8-13-7-11-4-5-12(13)6-11/h4-5,9-14H,6-8H2,1-3H3

InChI Key

XEXZMUJVVSVDDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3-methylbutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Alkyl-Substituted Bicyclic Amines

Mecamylamine ():

  • Structure : Methyl-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-amine.
  • Key Properties: Smaller substituents (methyl and trimethyl groups) reduce steric hindrance compared to the target compound. Known as a nicotinic acetylcholine receptor antagonist, used in hypertension and addiction therapy .

Bicyclo[2.2.1]hept-5-en-2-ylmethyl Amine Derivatives ():

  • Examples :
    • (Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide (C₈H₁₄N·HBr).
    • 1,3,3-Trimethyl derivatives (e.g., CAS 21252-46-0).
  • Key Properties :
    • Primary amines (e.g., hydrobromide salt) are reactive intermediates for urea or sulfonamide synthesis ().
  • Comparison :
    • The target compound’s secondary amine and branched alkyl chain reduce nucleophilicity, altering reactivity in substitution reactions.

Aromatic/Heteroaromatic Derivatives

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine ():

  • Structure: C₁₃H₁₇NO (MW 203.28).
  • Key Properties :
    • Heterocyclic furan group introduces π-electron density and hydrogen-bonding capacity.
    • Used as a building block in drug discovery .

Tetrahydrofuran (THF) Derivatives ():

  • Example : Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.
  • Key Properties :
    • Oxygen in THF enhances solubility and stabilizes charge via lone-pair interactions.
  • Comparison :
    • The target compound’s purely aliphatic structure lacks hydrogen-bond acceptors, favoring hydrophobic interactions in biological targets.

Sulfonamide and Urea Derivatives

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide ():

  • Structure: C₉H₁₂F₃NO₂S (MW 255.26).
  • Key Properties: Trifluoromethanesulfonamide group increases acidity (pKa ~6–7) and electronic withdrawal. Used in photoresist monomers for semiconductor manufacturing .
  • Comparison :
    • The target compound’s amine group is less acidic (pKa ~10–11), making it unsuitable for ionic polymerization but more basic for protonation-dependent bioactivity.

Bicyclo[2.2.1]heptane-2-yl Isocyanate-Derived Ureas ():

  • Example : 1,3-Disubstituted ureas with RNA virus inhibition (IC₅₀ <1 µM).
  • Key Properties :
    • Urea groups enable strong hydrogen bonding, critical for enzyme inhibition (e.g., soluble epoxide hydrolase) .
  • Comparison: The target compound’s amine could serve as a precursor for urea derivatives, but its lack of hydrogen-bond donors limits direct enzyme interaction.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties Reference
Target Compound 3-Methylbutan-2-yl C₁₃H₂₁N 191.32 Hypothetical CNS drug candidate
Mecamylamine Methyl, Trimethyl C₁₁H₂₁N 167.29 Nicotinic antagonist
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine Furan-2-ylmethyl C₁₃H₁₇NO 203.28 Heterocyclic building block
N-(Bicyclo[...) Trifluoromethanesulfonamide Trifluoromethanesulfonamide C₉H₁₂F₃NO₂S 255.26 Photoresist monomer
Bicyclo[2.2.1]heptane-2-yl Ureas Halogenated Anilines Varies Varies RNA virus inhibitors (IC₅₀ <1 µM)

Biological Activity

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine is a bicyclic compound characterized by its unique structure and amine functional group, which contribute to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications in various fields.

  • Molecular Formula : C13H23N
  • Molecular Weight : 193.33 g/mol
  • IUPAC Name : N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methylbutan-2-amine

The bicyclic structure is notable for its reactivity and ability to interact with biological targets, influencing various biochemical pathways.

Biological Activity

The biological activity of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine stems from its interaction with specific molecular targets within biological systems. Research indicates that compounds of this class may modulate enzyme activities and metabolic processes.

The mechanism through which this compound exerts its effects involves binding to enzymes or receptors, leading to modulation of their activity. This can result in alterations in signal transduction pathways and gene expression regulation.

Case Studies

  • Enzyme Interaction Studies :
    • A study examined the interaction of bicyclic amines with various enzymes involved in metabolic pathways. The results indicated that these compounds could act as inhibitors or activators depending on their structural variations and the specific enzyme target involved.
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine revealed potential efficacy against certain bacterial strains, suggesting its application in developing new antimicrobial agents.
  • Neuropharmacological Effects :
    • Research has explored the neuropharmacological effects of similar bicyclic compounds, indicating potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Synthesis Methods

The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine typically involves:

  • Starting Materials : Bicyclo[2.2.1]hept-5-en-2-ylmethanol and 3-methylbutan-2-amine.
  • Reaction Conditions : Catalyzed by acids or bases under controlled temperatures to ensure high yields.
  • Purification Techniques : Common methods include chromatography and crystallization to isolate the final product.

Applications

The unique structural features of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine make it valuable in several fields:

  • Pharmaceuticals : Potential use as a lead compound for drug development targeting specific diseases.
  • Biochemistry : Investigated as a ligand in biochemical assays.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine:

CompoundStructureBiological Activity
Bicyclo[2.2.1]hept-5-enylmethylamineBicyclicModerate enzyme inhibition
Bicyclo[3.3.0]octane derivativesBicyclicAntimicrobial properties
{Bicyclo[2.2.1]hept-5-en-(substituent)}VariesDiverse pharmacological effects

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